(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
CAS No.: 31420-47-0
Cat. No.: VC8099222
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31420-47-0 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | (1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
| Standard InChI Key | IRRAJLZEAOBJIV-IUYQGCFVSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H]1C(=O)O |
| SMILES | COC(=O)C1CC1C(=O)O |
| Canonical SMILES | COC(=O)C1CC1C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid () and a methoxycarbonyl () group, respectively. The cyclopropane ring’s inherent angle strain (60° bond angles) contributes to its reactivity, while the stereochemistry at the 1S and 2R positions imposes distinct spatial constraints on its interactions. The International Union of Pure and Applied Chemistry (IUPAC) name is (1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid, and its isomeric SMILES notation is .
Table 1: Key Identifiers and Physical Properties
Synthesis and Stereochemical Control
Asymmetric Cyclopropanation
The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves stereoselective cyclopropanation strategies. A common approach utilizes chiral catalysts or auxiliaries to enforce the desired (1S,2R) configuration. For example:
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Simmons-Smith Reaction: Zinc-copper couples mediate the addition of diiodomethane to α,β-unsaturated esters, forming cyclopropane rings with moderate stereocontrol .
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Transition Metal Catalysis: Rhodium or palladium complexes with chiral ligands (e.g., phosphines) enable enantioselective cyclopropanation of diazo compounds .
Post-Functionalization
Starting from cyclopropane-1,2-dicarboxylic acid derivatives, selective esterification and hydrolysis steps yield the target compound. For instance:
This method preserves stereochemistry while introducing the carboxylic acid moiety .
Applications in Organic and Medicinal Chemistry
Building Block in Asymmetric Synthesis
The compound’s chiral centers make it valuable for synthesizing enantiomerically pure molecules. Examples include:
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Catalyst Ligands: Its carboxylate group chelates metals in asymmetric hydrogenation catalysts, enhancing enantioselectivity in alkene reductions .
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Peptide Mimetics: The rigid cyclopropane scaffold mimics peptide turn structures, aiding in drug design .
Comparison with Stereoisomers and Analogues
(1R,2S)-Enantiomer
The (1R,2S)-enantiomer (CAS: 88335-86-8) shares identical physical properties but opposes stereochemical interactions. Such differences critically impact biological activity; for example, NMDA receptor antagonists show enantiomer-dependent efficacy .
Cyclopropane-1,1-Dicarboxylic Acid Derivatives
Compounds like diethyl cyclopropane-1,1-dicarboxylate (CAS: 1559-02-0) lack the stereochemical complexity of the title compound but serve as precursors in strain-release reactions .
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